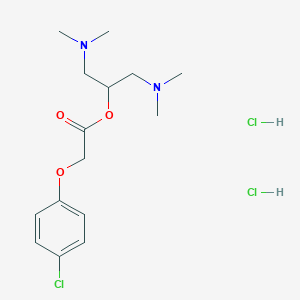

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride, also known as BAM, is a commonly used fluorescent dye in biological research. It is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. BAM is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging.

Mechanism Of Action

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a lipophilic and cationic dye that can penetrate cell membranes and accumulate in mitochondria. Its accumulation in mitochondria is due to the negative membrane potential across the mitochondrial inner membrane. Once inside mitochondria, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride binds to cardiolipin, a phospholipid that is exclusively found in the mitochondrial inner membrane. The binding of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride to cardiolipin results in a shift in its fluorescence emission spectrum, which can be used to measure mitochondrial membrane potential.

Biochemical And Physiological Effects

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been shown to have minimal toxicity and does not interfere with mitochondrial function at low concentrations. However, at high concentrations, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can induce mitochondrial permeability transition, leading to mitochondrial dysfunction and cell death. Therefore, it is important to use 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride at appropriate concentrations and to minimize its exposure to cells.

Advantages And Limitations For Lab Experiments

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several advantages over other mitochondrial dyes, including its lipophilic nature, which allows it to penetrate cell membranes and accumulate in mitochondria, and its sensitivity to changes in mitochondrial membrane potential. However, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride also has some limitations, including its potential toxicity at high concentrations and its inability to distinguish between different subpopulations of mitochondria.

Future Directions

There are several future directions for the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in biological research. One potential application is the development of new 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride derivatives with improved properties, such as increased specificity for certain subpopulations of mitochondria or reduced toxicity. Another direction is the use of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride in combination with other fluorescent dyes or probes to study mitochondrial function and dynamics in greater detail. Finally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride could be used in conjunction with other imaging techniques, such as electron microscopy or super-resolution microscopy, to obtain a more comprehensive understanding of mitochondrial structure and function.

Synthesis Methods

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 1,3-bis(dimethylamino)propan-2-ol in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride. The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is widely used in various cellular imaging applications, including mitochondrial membrane potential measurement, reactive oxygen species detection, and calcium imaging. It can also be used to label mitochondria in live cells, allowing researchers to track mitochondrial dynamics and function in real-time. Additionally, 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has been used to study the effects of various drugs and compounds on mitochondrial function, as well as to investigate the role of mitochondria in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

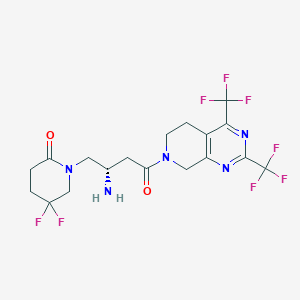

CAS RN |

122984-57-0 |

|---|---|

Product Name |

1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |

Molecular Formula |

C15H25Cl3N2O3 |

Molecular Weight |

387.7 g/mol |

IUPAC Name |

1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |

InChI |

InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |

InChI Key |

YDKRXMNKNUWSLG-UHFFFAOYSA-N |

SMILES |

CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |

Canonical SMILES |

CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |

synonyms |

1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)